5'-Bromospiro[cyclopentane-1,3'-indoline]
Overview
Description
5’-Bromospiro[cyclopentane-1,3’-indoline] is a chemical compound with the molecular formula C12H14BrN and a molecular weight of 252.15 g/mol . It is characterized by a spirocyclic structure, where a bromine atom is attached to the indoline moiety, and the cyclopentane ring is fused to the indoline at the 3’ position
Mechanism of Action
Target of Action
The primary targets of 5’-Bromospiro[cyclopentane-1,3’-indoline] are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways affected by 5’-Bromospiro[cyclopentane-1,3’-indoline]
Pharmacokinetics
- Absorption : The compound is predicted to have high gastrointestinal absorption .
- Distribution : It is expected to cross the blood-brain barrier, suggesting it could have effects in the central nervous system .
- Metabolism : It is a potential substrate for P-glycoprotein, which could influence its distribution and elimination .
- Excretion : The route of excretion is currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 5’-Bromospiro[cyclopentane-1,3’-indoline] . .
Biochemical Analysis
Biochemical Properties
5’-Bromospiro[cyclopentane-1,3’-indoline] plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphoinositide 3-kinase delta (PI3Kδ), an enzyme involved in cell growth and survival pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, 5’-Bromospiro[cyclopentane-1,3’-indoline] may interact with other proteins involved in signal transduction pathways, thereby influencing cellular responses.
Cellular Effects
The effects of 5’-Bromospiro[cyclopentane-1,3’-indoline] on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving PI3Kδ . This interaction can lead to alterations in gene expression and cellular metabolism. For example, the compound may modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell survival and growth. Additionally, 5’-Bromospiro[cyclopentane-1,3’-indoline] can impact cellular metabolism by influencing metabolic pathways and enzyme activities.
Molecular Mechanism
At the molecular level, 5’-Bromospiro[cyclopentane-1,3’-indoline] exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as PI3Kδ, leading to inhibition or modulation of their activity . This binding can result in changes in enzyme conformation and function, ultimately affecting downstream signaling pathways. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 5’-Bromospiro[cyclopentane-1,3’-indoline] in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is generally stable when stored in dark, dry conditions at temperatures between 2-8°C . Over time, it may undergo degradation, which can influence its efficacy and potency in biochemical assays. Long-term studies have shown that prolonged exposure to 5’-Bromospiro[cyclopentane-1,3’-indoline] can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
In animal models, the effects of 5’-Bromospiro[cyclopentane-1,3’-indoline] vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways and gene expression. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies.
Metabolic Pathways
5’-Bromospiro[cyclopentane-1,3’-indoline] is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with PI3Kδ can influence the phosphoinositide signaling pathway, affecting the production of secondary messengers and downstream metabolic processes . Additionally, the compound may interact with other metabolic enzymes, modulating their activity and influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5’-Bromospiro[cyclopentane-1,3’-indoline] within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution of 5’-Bromospiro[cyclopentane-1,3’-indoline] within tissues can also affect its overall efficacy and potency in biological systems.
Subcellular Localization
The subcellular localization of 5’-Bromospiro[cyclopentane-1,3’-indoline] is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways. Understanding the subcellular localization of 5’-Bromospiro[cyclopentane-1,3’-indoline] is crucial for elucidating its mechanism of action and biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromospiro[cyclopentane-1,3’-indoline] typically involves the reaction of indoline derivatives with brominating agents under controlled conditions. One common method includes the bromination of spiro[cyclopentane-1,3’-indoline] using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 5’-Bromospiro[cyclopentane-1,3’-indoline] are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5’-Bromospiro[cyclopentane-1,3’-indoline] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indoline moiety can be oxidized to form corresponding oxindole derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indoline ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of de-brominated or modified indoline derivatives.
Scientific Research Applications
5’-Bromospiro[cyclopentane-1,3’-indoline] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopentane-1,3’-indoline]: Lacks the bromine atom, making it less reactive in substitution reactions.
5’-Chlorospiro[cyclopentane-1,3’-indoline]: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5’-Fluorospiro[cyclopentane-1,3’-indoline]: Contains a fluorine atom, which can affect its electronic properties and reactivity.
Uniqueness
5’-Bromospiro[cyclopentane-1,3’-indoline] is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. The spirocyclic structure also imparts distinct steric and electronic properties, making it a valuable compound in synthetic chemistry and drug discovery.
Properties
IUPAC Name |
5-bromospiro[1,2-dihydroindole-3,1'-cyclopentane] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-9-3-4-11-10(7-9)12(8-14-11)5-1-2-6-12/h3-4,7,14H,1-2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIVBUKCMJRNHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201198600 | |
Record name | 5′-Bromo-1′,2′-dihydrospiro[cyclopentane-1,3′-[3H]indole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201198600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-93-7 | |
Record name | 5′-Bromo-1′,2′-dihydrospiro[cyclopentane-1,3′-[3H]indole] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5′-Bromo-1′,2′-dihydrospiro[cyclopentane-1,3′-[3H]indole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201198600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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